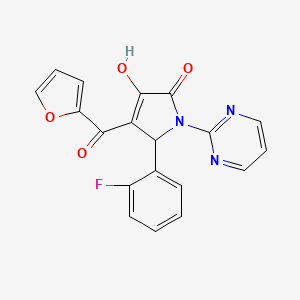

![molecular formula C17H23NOS B3988558 N-[2-(1-adamantyl)ethyl]-2-thiophenecarboxamide](/img/structure/B3988558.png)

N-[2-(1-adamantyl)ethyl]-2-thiophenecarboxamide

Übersicht

Beschreibung

“N-[2-(1-adamantyl)ethyl]-2-thiophenecarboxamide” is a compound that belongs to the class of adamantane derivatives . Adamantane derivatives are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

Adamantanes are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry . The molecular structure of “this compound” would be similar to other adamantane derivatives, with the adamantyl group providing a bulky, rigid structure.Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . These reactions are often used to create various functional adamantane derivatives .Wissenschaftliche Forschungsanwendungen

Soluble Epoxide Hydrolase Inhibition

N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide: has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the arachidonic acid cascade . This inhibition is significant because sEH converts fatty acid epoxides into vicinal diols, playing a role in various physiological processes. The compound’s structure, featuring an adamantane moiety, has been modified to enhance inhibitory activity and improve solubility in water .

Antiviral Activity

Adamantane derivatives, including those related to N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide , have shown promise as antiviral agents. For instance, adamantylarylamines and adamantylhetarylamines have been synthesized for their potential antiviral properties, with some compounds demonstrating activity against tick-borne encephalitis virus .

Alzheimer’s Disease Symptomatic Therapy

The compound’s derivatives have been explored for their potential in the symptomatic therapy of Alzheimer’s disease. Specifically, they have been tested for inhibitory activity against butyrylcholinesterase (BChE), which is a therapeutic target for alleviating symptoms of Alzheimer’s .

Anti-Cancer Properties

Derivatives of N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including cervical, breast, and liver cancers . Some derivatives exhibited potent anti-proliferative activity, with one compound showing significant biological activity against HepG2 liver cancer cells .

Antiarrhythmic Activity

Novel adamantane derivatives, related to the compound , have been synthesized and assessed for their antiarrhythmic properties. These studies aim to compare the efficacy of these derivatives with existing antiarrhythmic drugs .

Synthesis of Peptidomimetics

The compound serves as a building block for the synthesis of conformationally restricted peptidomimetics. These molecules mimic the structure of peptides and are used in drug design to improve stability and bioavailability .

Zukünftige Richtungen

The future directions of research on “N-[2-(1-adamantyl)ethyl]-2-thiophenecarboxamide” and similar compounds could involve further exploration of their synthesis, functionalization reactions, and potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

Wirkmechanismus

Target of Action

The primary target of N-[2-(Adamantan-1-yl)ethyl]thiophene-2-carboxamide is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the arachidonic acid cascade , which is involved in the regulation of inflammation and blood pressure.

Mode of Action

The compound interacts with its target, the sEH enzyme, by inhibiting its activity . This inhibition is achieved through the adamantane fragment of the molecule, which is linked to the urea moiety . The introduction of a methylene or ethylene spacer between the adamantane and urea fragments significantly enhances the inhibitory activity of the resulting compounds against sEH .

Biochemical Pathways

The inhibition of sEH affects the arachidonic acid cascade . This cascade involves the conversion of fatty acid epoxides, primarily those derived from arachidonic acid, into vicinal diols . By inhibiting sEH, the compound prevents this conversion, thereby affecting the downstream effects of the arachidonic acid cascade.

Pharmacokinetics

It is known that the introduction of a methylene or ethylene spacer between the adamantane and urea fragments improves the compound’s solubility in water , which could potentially enhance its bioavailability.

Eigenschaften

IUPAC Name |

N-[2-(1-adamantyl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NOS/c19-16(15-2-1-5-20-15)18-4-3-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-2,5,12-14H,3-4,6-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKKGCYGFQUTHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988482.png)

![5-(4-chlorophenyl)-7-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3988498.png)

![5-butyl-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3988510.png)

![2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B3988517.png)

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3988518.png)

![N-[1-[(2-ethoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B3988519.png)

![1-{1,3-dimethyl-2,4,6-trioxo-5-[2-(4-pyridinyl)ethyl]hexahydro-5-pyrimidinyl}cyclohexanecarbonitrile](/img/structure/B3988523.png)

![8-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B3988529.png)

![N-(2,3-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B3988535.png)

![2-(4-morpholinyl)-N-{3-[(4-nitrophenyl)amino]propyl}acetamide](/img/structure/B3988562.png)